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acid

CAS No.: 1111311-65-9

Cat. No.: B1510679 Get Quote

5-Bromoisoquinoline-1-carboxylic acid is a heterocyclic compound of significant interest to

researchers in medicinal chemistry and materials science. As a derivative of isoquinoline, it

serves as a versatile scaffold for the synthesis of novel compounds with potential biological

activities.[1] The precise substitution pattern on the isoquinoline core is critical to its function,

making unambiguous structural verification an essential step in any synthetic workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural

elucidation of organic molecules in solution.[2] While ¹H NMR provides information about the

proton framework, ¹³C NMR spectroscopy offers a direct window into the carbon backbone of a

molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific

signal, providing a carbon "fingerprint" of the structure.

This technical guide provides a comprehensive overview of the principles and practices for

acquiring and interpreting the ¹³C NMR spectrum of 5-Bromoisoquinoline-1-carboxylic acid.

It is designed for researchers, scientists, and drug development professionals who require a

deep, practical understanding of how to leverage this technique for structural confirmation and

analysis. We will explore the theoretical underpinnings of substituent effects on chemical shifts,

detail a robust experimental protocol, and provide a thorough, reasoned interpretation of the

expected spectrum.
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Theoretical Principles: Understanding Chemical
Shifts in a Substituted Heterocycle
The ¹³C NMR spectrum is governed by the chemical environment of each carbon nucleus. The

position of a signal, its chemical shift (δ), is highly sensitive to the distribution of electron

density around the carbon atom. In 5-Bromoisoquinoline-1-carboxylic acid, the chemical

shifts are primarily influenced by the interplay of the aromatic isoquinoline core and the

powerful electronic effects of the bromo and carboxylic acid substituents.

Core Concepts:

¹³C Nucleus: Only the ¹³C isotope, with a natural abundance of ~1.1%, is NMR active. This

low abundance, combined with a smaller gyromagnetic ratio, makes ¹³C NMR significantly

less sensitive than ¹H NMR, often necessitating higher sample concentrations or longer

acquisition times.[3]

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift is the resonant

frequency of a nucleus relative to a standard, typically Tetramethylsilane (TMS), which is

defined as 0 ppm.[4] Downfield shifts (higher ppm values) indicate a "deshielded" nucleus

(lower electron density), while upfield shifts (lower ppm values) indicate a "shielded" nucleus

(higher electron density).

Proton Decoupling: In a standard ¹³C NMR experiment, the sample is irradiated with a broad

band of radio frequencies corresponding to proton resonances. This collapses the carbon-

proton coupling, resulting in a spectrum of sharp, single lines for each unique carbon,

simplifying interpretation.[4] Quaternary carbons (those with no attached protons) often

appear as weaker signals due to a less efficient relaxation mechanism and the absence of

the Nuclear Overhauser Effect (NOE) enhancement.[4]

Substituent Effects on the Isoquinoline Ring:

The predicted ¹³C NMR spectrum of 5-Bromoisoquinoline-1-carboxylic acid can be

rationalized by dissecting the electronic contributions of its functional groups. The carbons in

aromatic rings typically resonate in the 120-150 ppm region.[5][6]
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The Isoquinoline Core: The nitrogen atom is highly electronegative and acts as an electron-

withdrawing group via induction, deshielding the adjacent carbons (C1 and C8a). It also

influences the electron density throughout the heterocyclic ring via resonance.

The Carboxylic Acid (-COOH) at C1: This is a strong electron-withdrawing group. It

significantly deshields the attached carbon (C1), shifting it downfield. The carbonyl carbon

itself will have the most downfield shift in the entire spectrum, typically appearing in the 165-

185 ppm range.[4][6]

The Bromine (-Br) at C5: Bromine is an electronegative atom that exerts a strong electron-

withdrawing inductive effect, deshielding the carbon to which it is directly attached (the ipso-

carbon, C5). Halogenated carbons often exhibit unique shifts, and relativistic effects can also

play a role for heavier atoms like bromine.[2][7] Bromine also has a weak deactivating

resonance effect on the aromatic ring.

Because 5-Bromoisoquinoline-1-carboxylic acid possesses no plane of symmetry, all ten

carbons of the fused ring system and the single carboxylic acid carbon are chemically non-

equivalent. Therefore, a total of 11 distinct signals are expected in the proton-decoupled ¹³C

NMR spectrum.[8]

Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality ¹³C NMR spectrum is critically dependent on meticulous

sample preparation and the selection of appropriate instrument parameters. The following

protocol is designed to ensure reliable and reproducible results.

Sample Preparation
The goal of sample preparation is to create a homogeneous solution of sufficient concentration,

free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[9]

Methodology:

Analyte Preparation: Ensure the 5-Bromoisoquinoline-1-carboxylic acid sample is of high

purity (≥98%) and is dry. Impurities will introduce extraneous peaks, complicating the

spectrum.
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Solvent Selection: A deuterated solvent is required to avoid a large interfering signal from the

solvent's own protons and to provide a signal for the spectrometer's deuterium lock system.

[10] For a carboxylic acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its

high polarity and ability to form hydrogen bonds, ensuring good solubility. Chloroform-d

(CDCl₃) can also be used, but solubility may be lower.

Determining Concentration: For ¹³C NMR, a relatively high concentration is necessary to

achieve a good signal-to-noise ratio in a reasonable timeframe.

Target: Aim for a concentration of 50-100 mg of the analyte dissolved in 0.6-0.7 mL of

deuterated solvent.[10] A lower concentration (e.g., 20-50 mg) can be used, but this will

require a significantly longer acquisition time.[3]

Dissolution and Transfer:

Weigh the desired amount of 5-Bromoisoquinoline-1-carboxylic acid into a clean, dry

vial.

Add approximately 0.6-0.7 mL of DMSO-d₆.

Gently agitate or vortex the vial to ensure complete dissolution. Slight warming may be

applied if necessary.

Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur

pipette directly into a clean, high-quality 5 mm NMR tube. This crucial step removes any

microscopic solid particles that can severely degrade the magnetic field homogeneity and

broaden the NMR signals.

Final Check: The final sample height in the tube should be approximately 4-5 cm. Cap the

NMR tube securely and label it clearly.

Data Acquisition Workflow
The following diagram outlines the logical flow from a prepared sample to final data analysis.
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Caption: Experimental workflow for ¹³C NMR analysis.
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Spectrometer Parameters
These are typical starting parameters for a 400 or 500 MHz spectrometer.

Experiment: Standard proton-decoupled ¹³C acquisition.

Solvent: DMSO-d₆ (center peak at δ ≈ 39.52 ppm).

Spectral Width: 0-220 ppm (to ensure all carbons, especially the carbonyl, are captured).

Relaxation Delay (d1): 2.0 seconds. A longer delay may be needed if quantitative analysis of

quaternary carbons is desired.

Acquisition Time (aq): 1.0–2.0 seconds.

Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration. The

signal-to-noise ratio improves with the square root of the number of scans.

Spectral Interpretation and Signal Assignment
The key to analyzing the spectrum is to assign each of the 11 expected signals to a specific

carbon atom. This is done by combining knowledge of typical chemical shift ranges with a

detailed analysis of the electronic effects within the molecule.

Figure 1. Structure of 5-Bromoisoquinoline-1-carboxylic acid with standard IUPAC

numbering for assignment.

Predicted Chemical Shifts
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The following table provides a reasoned prediction of the chemical shift for each carbon atom.

These predictions are based on the known spectrum of isoquinoline and established

substituent chemical shift (SCS) effects for bromo and carboxylic acid groups.[11][12]
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Carbon Atom Predicted δ (ppm)
Rationale for Chemical
Shift

-COOH ~165-170

Carbonyl Carbon: Highly

deshielded due to the double

bond to one oxygen and a

single bond to another.

Typically the most downfield

signal.[6]

C1 ~150-155

Attachment to -COOH and N:

Strongly deshielded by both

the adjacent electronegative

nitrogen and the electron-

withdrawing carboxylic acid

group.

C3 ~122-127

Ortho to N: Deshielded by the

proximity to the nitrogen atom,

but less so than C1.

C4 ~135-140
Peri to N: Influenced by the

nitrogen atom across the ring.

C4a ~128-133

Quaternary Bridgehead:

Shielded relative to protonated

aromatic carbons, but

influenced by proximity to the

pyridine ring.

C5 ~118-123

Ipso to -Br: Directly attached to

bromine. The heavy atom

effect can cause a slight

upfield shift compared to what

induction alone would suggest.

C6 ~130-135

Ortho to -Br: Deshielded by the

inductive effect of the adjacent

bromine atom.
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C7 ~125-130
Meta to -Br: Less affected by

the bromine substituent.

C8 ~128-133

Para to -Br: Influenced by both

the bromine and the fused

pyridine ring.

C8a ~145-150

Quaternary Bridgehead

(adjacent to N): Significantly

deshielded by the direct

attachment to the

electronegative nitrogen atom.

Note: Quaternary carbons (C1, C4a, C5, C8a, and -COOH) are expected to show signals of

lower intensity than the protonated carbons (C3, C4, C6, C7, C8).

Step-by-Step Assignment Logic
Identify the Carbonyl: The signal furthest downfield (likely >165 ppm) is unambiguously the

carboxylic acid carbon.

Identify Carbons Attached to Nitrogen: The two most deshielded aromatic signals are

typically those alpha to the nitrogen. C1 and C8a are expected in the ~145-155 ppm region.

C1 will likely be further downfield due to the additional deshielding from the -COOH group.

Identify the Carbon Attached to Bromine: The ipso-carbon C5 is often shifted to a distinct

region. While bromine is electronegative, the "heavy atom effect" can sometimes result in

this carbon being more shielded than expected, appearing around 118-123 ppm.

Assign Remaining Carbons: The remaining signals in the 120-140 ppm range can be

assigned using more subtle reasoning. C6, being ortho to the bromine, should be more

deshielded than C7 (meta) and C8 (para). Advanced 2D NMR techniques like HMQC

(Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond

Correlation), which correlate carbons to their attached protons, would be required for

definitive assignment of these closely spaced signals.

Conclusion
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The ¹³C NMR analysis of 5-Bromoisoquinoline-1-carboxylic acid is a powerful and essential

tool for its structural verification. A successful analysis hinges on a clear understanding of the

underlying principles of chemical shifts, a meticulous experimental technique, and a logical,

stepwise approach to spectral interpretation. By anticipating 11 unique signals and rationalizing

their positions based on the strong electronic effects of the nitrogen, bromo, and carboxylic acid

functionalities, researchers can confidently confirm the identity and purity of this important

synthetic intermediate. For unambiguous assignment of all aromatic carbons, correlation with

¹H NMR data via 2D NMR experiments is highly recommended.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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